3-(2,2-Difluoroethoxy)-4-methylaniline
Overview
Description
“3-(2,2-Difluoroethoxy)-4-methylaniline” is a compound that contains an aniline group, which is a phenyl group attached to an amino group. It also contains a difluoroethoxy group attached to the third carbon of the phenyl ring and a methyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline) with an amino group (NH2), a methyl group (CH3), and a 2,2-difluoroethoxy group (OCH2CF2H) attached to it .
Chemical Reactions Analysis
As an aniline derivative, this compound could participate in various chemical reactions. For example, it might undergo electrophilic substitution reactions or could be used as a building block in the synthesis of more complex molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the difluoroethoxy group might influence its polarity, boiling point, and solubility .
Scientific Research Applications
Spectroscopic Analysis
- Fourier Transform Infrared and FT-Raman Spectral Analysis : Studies have used techniques like Fourier Transform Infrared (FTIR) and FT-Raman to analyze compounds similar to 3-(2,2-Difluoroethoxy)-4-methylaniline, particularly focusing on vibrational modes and interactions between different groups within the molecules (Arjunan & Mohan, 2008). Such analyses are crucial for understanding the molecular structure and behavior of chemical compounds.
Chemical Synthesis and Reaction Studies
- Palladium(0) Catalyzed Synthesis : Research involving the synthesis of compounds like 3-(2,2-Difluoroethoxy)-4-methylaniline has explored palladium(0) catalyzed Suzuki cross-coupling reactions. These studies focus on incorporating various functional groups and understanding the reactivity and structural features of these compounds (Rizwan et al., 2021).
Spectroelectrochemical Behavior
- UV–Vis Spectroelectrochemical Studies : Similar compounds have been studied for their UV–Vis spectroelectrochemical properties, particularly during processes like homo- and copolymerization. This research provides insights into the electronic structures and reactivity of these molecules (Bilal, Shah, & Holze, 2013).
Non-Linear Optical Properties
- Exploration of Non-Linear Optical Properties : Studies on derivatives of 3-(2,2-Difluoroethoxy)-4-methylaniline have focused on their non-linear optical properties. This includes investigations into molecular electrostatic potential and reactivity descriptors, which are critical for applications in materials science and photonics (Rizwan et al., 2021).
Molecular Structure and Reactivity
- Investigations of Molecular Structure : Detailed studies have been conducted using spectroscopic methods and theoretical calculations to understand the molecular structure and physicochemical properties of compounds structurally similar to 3-(2,2-Difluoroethoxy)-4-methylaniline. Such studies are vital for designing and synthesizing new chemical entities with desired properties (Kose, Karabacak, & Atac, 2015).
Environmental Impact and Degradation
- Degradation Studies : There is research on the degradation of similar compounds like aniline derivatives by bacterial strains. Such studies are significant for understanding the environmental impact and biodegradation pathways of these chemicals (Liu et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQHCQAWMMFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)-4-methylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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